3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid
Description
3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid is a naphthalene-derived compound featuring a carbamate-linked 2-methylpropoxy group at the 3-position and a carboxylic acid moiety at the 2-position. This structure combines aromatic rigidity with functional groups that enhance solubility and reactivity, making it valuable in medicinal chemistry and materials science. The compound is synthesized via microwave-assisted reactions, as described in , where 3-hydroxynaphthalene-2-carboxylic acid is reacted with substituted anilines and phosphorus trichloride in chlorobenzene . The use of microwave irradiation optimizes reaction efficiency, achieving yields comparable to traditional methods but with reduced time and energy consumption.
Properties
IUPAC Name |
3-(2-methylpropoxycarbonylamino)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(2)9-21-16(20)17-14-8-12-6-4-3-5-11(12)7-13(14)15(18)19/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBARYVWRIWADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid, with the CAS number 221070-99-1, is an organic compound that has garnered attention in various fields of biological research. Its molecular formula is C16H17NO4, and it has a molecular weight of approximately 287.31 g/mol. This compound is notable for its potential therapeutic applications, particularly in cancer treatment and metabolic regulation.
The compound features a naphthalene backbone substituted with a carboxylic acid and an amine functional group, which contributes to its biological activity. The structural formula is represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling mechanisms. For instance, it may influence the activity of sirtuins, a family of proteins that play critical roles in cellular regulation and metabolism .
Therapeutic Potential
- Cancer Research : Preliminary studies suggest that this compound could exhibit anti-cancer properties by modulating metabolic pathways associated with tumor growth. SIRT5, a member of the sirtuin family, has been linked to both promoting and suppressing tumorigenesis depending on the cellular context. The ability of compounds like this compound to affect SIRT5 activity may provide insights into their potential as cancer therapeutics .
- Metabolic Regulation : The compound's structural characteristics suggest it could function as a modulator of metabolic enzymes, impacting processes such as glycolysis and fatty acid oxidation. For example, studies have shown that certain naphthalene derivatives can enhance the activity of enzymes involved in glucose metabolism, potentially improving insulin sensitivity .
Study 1: SIRT5 Modulation
A study highlighted the dual role of SIRT5 in metabolic regulation and cancer progression. Researchers found that compounds affecting SIRT5 activity could lead to significant changes in cellular metabolism, influencing pathways related to energy production and stress response .
Study 2: Naphthalene Derivatives in Cancer Therapy
Another investigation focused on naphthalene derivatives similar to this compound, demonstrating their capacity to inhibit tumor cell proliferation in vitro. The study reported that these compounds could induce apoptosis in cancer cells by disrupting mitochondrial function and altering metabolic flux .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
Drug Development : The compound's structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets can be leveraged to create therapeutic agents for diseases such as cancer and inflammation .
Case Studies :
- Anticancer Activity : Research has indicated that compounds with similar naphthalene structures exhibit cytotoxic effects against various cancer cell lines. This suggests that this compound could be explored for its anticancer properties .
- Anti-inflammatory Effects : Preliminary studies have shown that derivatives of naphthalene can modulate inflammatory pathways, indicating potential applications in treating inflammatory diseases .
Material Science
Polymer Synthesis : The compound's functional groups allow for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. It can serve as a building block for synthesizing advanced materials with tailored characteristics .
Case Studies :
- Composite Materials : Research has demonstrated that incorporating naphthalene derivatives into composite materials can improve their performance in load-bearing applications, making them suitable for aerospace and automotive industries .
- Nanomaterials : The compound can also be used in the synthesis of nanomaterials, where its unique structure aids in the formation of nanoscale architectures with specific functionalities .
Analytical Chemistry
Chromatographic Applications : Due to its distinct chemical properties, this compound is utilized as a standard or reagent in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography). Its stability and reactivity make it suitable for developing analytical methods to quantify other compounds .
Case Studies :
- Method Development : Studies have focused on optimizing HPLC methods using this compound as a reference standard to improve the accuracy of quantifying related pharmaceutical compounds in complex mixtures .
- Environmental Analysis : Its application extends to environmental monitoring, where it can be used to detect pollutants or degradation products of naphthalene derivatives in ecological samples .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with 3-{[(2-Methylpropoxy)carbonyl]amino}naphthalene-2-carboxylic acid but differ in substituents, leading to distinct physicochemical and biological properties.
Key Structural Analogues
Functional Group Impact
- Lipophilicity: The 2-methylpropoxy group in the target compound increases lipophilicity compared to the oxalyl group in 3-(oxalyl-amino)-naphthalene-2-carboxylic acid (LogP ~1.6 vs. ~0.8), enhancing membrane permeability .
- Reactivity: The Fmoc derivative (3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)...) is tailored for temporary amine protection in peptide synthesis, whereas the methyl ester (Methyl 3-amino-2-naphthoate) lacks the carboxylic acid’s hydrogen-bonding capacity, reducing aqueous solubility .
Drug Development
The target compound’s balance of hydrophilicity (carboxylic acid) and lipophilicity (2-methylpropoxy) makes it a candidate for prodrug design. For example, ester prodrugs of naphthalene derivatives (e.g., Methyl 3-amino-2-naphthoate) show improved oral bioavailability but lower metabolic stability compared to carbamate-linked derivatives .
Material Science
Sulfinyl and sulfonamide derivatives (e.g., 6-[(methylamino)sulfinyl]naphthalene-2-carboxylic acid) exhibit semiconductor properties due to sulfur’s electron-withdrawing effects, whereas the target compound’s carbamate group may stabilize charge-transfer complexes .
Preparation Methods
Example Synthesis Pathway
A hypothetical synthesis pathway could involve the following steps:
- Naphthalene-2-carboxylic acid is first converted into its acid chloride using thionyl chloride or similar reagents.
- The acid chloride is then reacted with 2-methylpropanol in the presence of a base (e.g., pyridine or triethylamine) to form the ester.
- The ester is then converted into an amine through a reduction reaction, followed by reaction with a carbonylating agent to introduce the [(2-methylpropoxy)carbonyl] group.
Relevant Chemical Reactions and Conditions
Amination Reactions
Amination reactions are crucial for introducing amino groups into aromatic rings. These reactions often involve nitration followed by reduction or direct amination using catalysts like palladium or copper.
Carbonylation Reactions
Carbonylation involves the introduction of a carbonyl group. This can be achieved through reactions with carbonylating agents such as chloroformates or anhydrides in the presence of bases.
Solvents and Conditions
Common solvents for these reactions include tetrahydrofuran (THF) , dichloromethane (DCM) , and N,N-dimethylformamide (DMF) . Reaction conditions often involve mild temperatures and the presence of bases like triethylamine or pyridine.
Research Findings and Challenges
The synthesis of complex organic molecules like This compound poses several challenges, including the need for high purity and yield. Current research focuses on optimizing reaction conditions and exploring new catalysts to improve efficiency and reduce impurities.
Q & A
Q. Table 1: Common Synthetic Routes
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, RT | Deprotonation and nucleophilic substitution | |
| 2 | KMnO₄ in acidic medium | Oxidation of side chains (if required) | |
| 3 | Ethyl acetate/hexane | Chromatographic purification |
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Catalyst Screening : Transition metal catalysts (e.g., Pd for coupling reactions) may improve carbamate formation .
- Temperature Control : Maintaining ≤60°C prevents decomposition of heat-sensitive intermediates .
- In-situ Monitoring : Use TLC (n-hexane:ethyl acetate, 9:1) to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the carbamate linkage (δ ~155 ppm for carbonyl) and naphthalene backbone .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., C₁₆H₁₇NO₄, [M+H]⁺ = 288.12) .
Q. Table 2: Analytical Parameters
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | C18 column, 1 mL/min flow, 254 nm UV detection | |
| ¹H NMR | DMSO-d₆, 400 MHz, δ 7.2–8.5 (naphthalene protons) |
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
- Molecular Docking : Use software like AutoDock to simulate interactions with target enzymes (e.g., cyclooxygenase-2) based on the carbamate group’s hydrogen-bonding capacity .
- QSAR Models : Correlate substituent electronegativity (e.g., 2-methylpropoxy) with anti-inflammatory activity using regression analysis .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the naphthalene core .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carbamate group .
- Long-term Stability : Periodic HPLC analysis (every 6 months) confirms integrity .
Advanced: How to resolve contradictions between in vitro and in vivo toxicity data?
Answer:
- Metabolic Profiling : Compare liver microsome assays (in vitro) with rodent studies (in vivo) to identify detoxification pathways (e.g., glucuronidation) .
- Dose-Response Analysis : Use Hill slope models to reconcile EC₅₀ disparities caused by bioavailability differences .
- Toxicogenomics : RNA-seq of exposed tissues identifies genes (e.g., CYP450 isoforms) modulating toxicity .
Basic: What functional groups in this compound influence its reactivity?
Answer:
- Carbamate Group : Susceptible to hydrolysis under acidic/basic conditions; critical for prodrug activation .
- Carboxylic Acid : Enables salt formation (e.g., sodium salts for solubility) and conjugation with biomolecules .
- Naphthalene Core : π-π stacking interactions enhance binding to aromatic residues in proteins .
Advanced: How to design derivatives with enhanced pharmacological properties?
Answer:
- Bioisosteric Replacement : Substitute the 2-methylpropoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug Strategies : Esterify the carboxylic acid to enhance oral bioavailability .
- SAR Studies : Systematically modify the naphthalene substituents and analyze IC₅₀ shifts in enzyme assays .
Basic: What are the primary research applications of this compound?
Answer:
- Medicinal Chemistry : Precursor for NSAID derivatives targeting COX-2 inhibition .
- Material Science : Fluorescent probes leveraging the naphthalene moiety’s emissive properties .
- Chemical Biology : Photoaffinity labels for mapping enzyme active sites .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Answer:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle Encapsulation : PEGylated liposomes improve aqueous dispersion .
- pH Adjustment : Neutralize the carboxylic acid group with NaOH (pH 7.4) for physiological compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
